1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclocondensation reactions involving appropriate precursors such as pyrazoles and pyrimidines.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in assays to investigate cellular processes and pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities and applications in various fields.
Pyrazolo[1,5-a]quinoxalin-4(5H)-ones: These compounds also belong to the pyrazolo[1,5-a] family and have shown potential in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-13-6-4-3-5-12(13)19-15(21)18-11-9-16-14-7-8-17-20(14)10-11/h3-10H,2H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNIUYYTGYDIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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